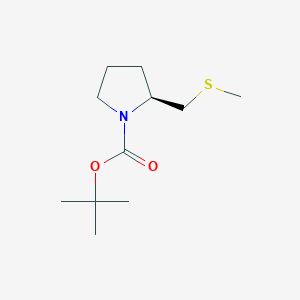![molecular formula C18H22N2O3S B2952259 N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide CAS No. 428505-36-6](/img/structure/B2952259.png)
N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide, also known as DMSA, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. DMSA is a member of the sulfonylurea class of drugs, which are commonly used as oral hypoglycemic agents for the treatment of type 2 diabetes mellitus. However, DMSA has been found to have other pharmacological effects beyond its antidiabetic properties, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide involves its interaction with sulfonylurea receptors (SURs) on the surface of pancreatic beta cells. This interaction leads to the closure of ATP-sensitive potassium channels, which results in depolarization of the cell membrane and subsequent calcium influx. The increase in intracellular calcium triggers the release of insulin from the beta cells, leading to improved glucose uptake by peripheral tissues.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide has been found to have several biochemical and physiological effects beyond its antidiabetic properties. In animal studies, N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide has been shown to reduce oxidative stress and improve liver function in diabetic rats. N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide has also been found to have neuroprotective effects in animal models of Parkinson's disease and cerebral ischemia.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound for use in various assays. In addition, N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide has been extensively studied for its pharmacological effects, making it a well-characterized compound for use in research.
One limitation of using N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide in lab experiments is its relatively narrow therapeutic window, which can lead to toxicity at high doses. In addition, the mechanism of action of N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide. One area of interest is the development of N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide analogs with improved pharmacological properties, such as increased potency or selectivity for specific targets. Another area of research is the investigation of N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide's potential anticancer properties, including its mechanism of action and efficacy in animal models of cancer. Finally, further studies are needed to fully elucidate the biochemical and physiological effects of N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide, particularly in the context of its potential therapeutic applications beyond diabetes.
Synthesis Methods
The synthesis of N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide involves the reaction of 2,4-dimethylbenzene with chloroacetyl chloride, followed by the reaction of the resulting product with 4-methylbenzenesulfonyl chloride and methylamine. The final product is obtained after purification using column chromatography. The chemical structure of N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide is shown below:
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide has been found to exhibit a variety of pharmacological effects, including antidiabetic, anti-inflammatory, and anticancer activities. In particular, N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide has been shown to stimulate insulin secretion from pancreatic beta cells, leading to improved glucose tolerance and lower blood glucose levels. N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
In addition, N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide has been investigated for its potential anticancer properties. Studies have shown that N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. The mechanism of action of N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide in cancer cells is not fully understood, but it is thought to involve the induction of apoptosis and inhibition of angiogenesis.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-5-8-16(9-6-13)24(22,23)20(4)12-18(21)19-17-10-7-14(2)11-15(17)3/h5-11H,12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRSFCSWWXWSQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(N,4-dimethylphenylsulfonamido)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride](/img/structure/B2952179.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2952181.png)



![4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2952186.png)






![N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide](/img/structure/B2952199.png)